molecular formula C17H18N2O2S B2997633 N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide CAS No. 899583-57-4

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide

Cat. No.: B2997633
CAS No.: 899583-57-4
M. Wt: 314.4
InChI Key: FQGGCNOLUHUXBQ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide: is an organic compound that features both acetyl and aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-aminophenylpropanamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine: this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular pathways and processes, ultimately influencing biological outcomes.

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-4-aminobenzenesulfonamide
  • N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
  • 4-Aminocoumarin derivatives

Comparison: N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide is unique due to the presence of both acetyl and aminophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to N-(4-Acetylphenyl)-4-aminobenzenesulfonamide, which has a sulfonamide group, this compound exhibits different solubility and reactivity profiles. Similarly, N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide and 4-Aminocoumarin derivatives have different structural features and applications, highlighting the versatility and specificity of this compound in various research and industrial contexts.

Biological Activity

N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C₁₆H₁₈N₂OS, with a molecular weight of 286.4 g/mol. The synthesis typically involves the reaction of 4-acetylphenylamine with a suitable thio-propanamide precursor under controlled conditions to yield the desired compound. Common methods include:

  • Reagents :
    • 4-acetylphenylamine
    • Thio-propanamide precursor
    • Catalysts (e.g., acid or base)
  • Conditions :
    • Temperature and pressure control to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity
The compound has been evaluated for its anticancer properties in various cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells through the modulation of apoptotic pathways.

3. Mechanism of Action
The biological effects are believed to stem from the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases involved in cancer cell growth.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of kinase activity

Case Studies

Several studies have reported on the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating its potential as a therapeutic agent against breast cancer .
  • Mechanistic Insights : Research exploring the mechanism of action highlighted that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-aminophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(20)13-3-7-15(8-4-13)19-17(21)12(2)22-16-9-5-14(18)6-10-16/h3-10,12H,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGGCNOLUHUXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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